Methyltrioctylammonium bromide
Overview
Description
Synthesis Analysis
The synthesis of Methyltrioctylammonium bromide and related compounds involves eco-friendly and efficient procedures. For instance, tetrabutylammonium bromide, a similar quaternary ammonium salt, has been synthesized as a catalyst for the production of biscoumarin and dihydropyrano[c]chromene derivatives in water and solvent-free conditions, showcasing the adaptability and green chemistry aspects of these compounds' synthesis (Khurana & Kumar, 2009).
Molecular Structure Analysis
The structure of quaternary ammonium bromides, including Methyltrioctylammonium bromide, often features alternated hydrophobic and hydrophilic layers, with the attraction between the nitrogen of the cation head-groups and bromide anions achieved through weak interactions. This structure is pivotal in determining their behavior in solutions and their effectiveness as surfactants and catalysts (Hodorowicz, Stadnicka, & Czapkiewicz, 2005).
Chemical Reactions and Properties
Methyltrioctylammonium bromide participates in various chemical reactions, leveraging its phase transfer catalysis properties. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing reaction rates and yields. Tetrabutylammonium bromide, for example, has been used in water as a green medium for the synthesis of complex organic compounds, underscoring the versatility and environmental benefits of these catalysts in chemical reactions (Mobinikhaledi & Fard, 2010).
Physical Properties Analysis
The physical properties of Methyltrioctylammonium bromide, such as its phase behavior, micellization characteristics, and interaction with water, are crucial for its applications in the chemical industry. Studies on similar compounds have shown that these properties significantly influence their role as surfactants and catalysts, impacting their effectiveness in various applications (Mitra et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of Methyltrioctylammonium bromide are important for its utility in organic synthesis and industrial applications. Its ability to act as a phase transfer catalyst and to stabilize reactive intermediates is particularly valuable. The study of tetrabutylammonium bromide's role in the synthesis of pyrano[2,3-d]pyrimidinone and Tetrahydrobenzo[b]pyran derivatives in a green media illustrates the compound's chemical versatility and its contribution to advancing sustainable chemistry practices (Mobinikhaledi & Fard, 2010).
Scientific Research Applications
Zinc Electrodeposition : Methyltrioctylammonium chloride (TOAC), a closely related compound, has been shown to improve zinc electrodeposition in ammoniacal electrolytes. This enhancement reduces the formation of mossy zinc, which is beneficial for non-traditional zinc recovery (Gu et al., 2018).
Separation of Chelating Agents : Quaternary ammonium bromides like methyltrioctylammonium bromide are effective in separating and quantifying chelating agents as copper complexes through capillary zone electrophoresis in N-methylformamide (Laamanen et al., 2006).
Neurobehavioral Effects Study : Methyl bromide, a component of methyltrioctylammonium bromide, has been studied for its neurobehavioral effects, such as reduced eyeblink responses and nerve conduction velocity in rabbits (Anger et al., 1981).
Environmental Health Concerns : Residential proximity to methyl bromide use during pregnancy is linked to restricted fetal growth, impacting birth weight, length, and head circumference (Gemmill et al., 2013).
Occupational Exposure Biomonitoring : A photometric method has been developed to determine serum bromide levels, providing a convenient biomonitoring parameter for occupational exposure to methyl bromide (Müller et al., 1999).
Micellar Behavior Study : Research on micelles of tetradecyltrialkylammonium bromides, including methyltrioctylammonium bromide, has shown a decrease in surfactant aggregation number with increasing head group size due to steric hindrance (Lianos & Zana, 1982).
Soil Fumigant Alternative : Methyl bromide is recognized as the most effective pre-plant soil fumigant for controlling plant pathogens and weeds. However, the need for alternatives and further development of current substitutes is acknowledged (Duniway, 2002).
Mineral Acid Extraction : Methyltrioctylammonium dialkylphosphinate, another related compound, is used in the extraction of mineral acids and lanthanum salts. Its effectiveness varies with the anion-exchange series and can be back-extracted from the organic phase with dilute solutions of mineral acids (Belova & Khol’kin, 2015).
Safety And Hazards
Methyltrioctylammonium bromide is harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
Deep eutectic solvents, such as Methyltrioctylammonium bromide, are promising alternative media for more sustainable chemistry and chemical engineering . The way they dissolve gases provides valuable information about solvation mechanisms but also points the way to new applications of these interesting liquid mixtures .
properties
IUPAC Name |
methyl(trioctyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.BrH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMKRZYJPNIRP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467681 | |
Record name | Methyltrioctylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltrioctylammonium bromide | |
CAS RN |
35675-80-0 | |
Record name | Methyltrioctylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35675-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyltricaprylylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyltrioctylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLTRICAPRYLYLAMMONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5T6470120 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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